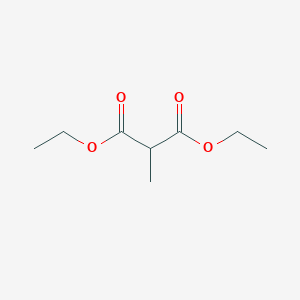

Diethyl methylmalonate

Overview

Description

Diethyl methylmalonate is a colorless, fragrant liquid . It is used as an intermediate for the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory agents with 2-acrylpropionic acid structures . It is also used in the flavor and fragrance industries .

Synthesis Analysis

This compound can be prepared by the reaction of monochloroacetic acid with methanol, carbon monoxide, or by the reaction of cyanoacetic acid (the half nitriled-malonic acid) with ethyl alcohol . Another method involves the alkylation of diethyl malonate with methyl iodide in the presence of anhydrous potassium carbonate .

Molecular Structure Analysis

The molecular formula of this compound is C8H14O4 . Its InChI is InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 and its Canonical SMILES is CCOC(=O)C©C(=O)OCC .

Chemical Reactions Analysis

This compound reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 174.19 g/mol , a boiling point of 199°C , a flash point of 82°C , and a specific gravity of 1.02 . Its refractive index is 1.41 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Diethyl ethoxymethylenemalonate serves as a starting material for synthesizing a range of compounds like pyrazole, pyrimidine, and quinoline, highlighting its role in atom economy and as an active methylene's building block (Z. Ya, 2013).

Use in Fused Heterocyclic Systems : Diethyl N,N-dimethylaminomethylenemalonate is used to synthesize various methylene groups in fused heterocyclic systems, including pyrazole, pyrimidine, and pyridine derivatives (Mihael Kušar, J. Svete, B. Stanovnik, 1996).

Synthesis of Fluorooxindole and Fluoro-Acetic Acid Derivatives : Diethyl 2-fluoromalonate ester is crucial for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, particularly in nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates (Antal Harsanyi, G. Sandford, D. Yufit, J. Howard, 2014).

Impact on Energy Metabolism : Methylmalonate has shown to inhibit succinate-supported mitochondrial oxygen consumption by interfering with succinate uptake, affecting energy metabolism in conditions like methylmalonic acidaemia (S. R. Mirandola et al., 2008).

Solvent for Extracting Acetic Acid : Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions at various temperatures (O. Torul, N. Gultekin, S. Nohut, C. Duran, 1992).

Influence on Lactate Production in the Brain : Studies show that methylmalonate increases lactate production in the brain while reducing carbon dioxide production from glucose and acetate in suckling rats (M. Wajner et al., 1992).

Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate acts as an electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates and arylglycines (P. Calí, M. Begtrup, 2004).

Dietary Implications in Methylmalonic Aciduria : A low isoleucine, threonine, methionine, and valine diet may be therapeutic for patients with methylmalonic aciduria due to deficient methylmalonyl-CoA racemase enzyme (E. Kang, P. J. Snodgrass, P. Gerald, 1972).

Involvement in Michael Addition Reactions : Diethyl methylmalonate is involved in Michael addition reactions, such as the addition to ethyl crotonate-(carbonyl-C14), which involves the migration of an ethoxycarbonyl group (O. Simamura, N. Inamoto, T. Suehiro, 1954).

Thermal Cleavage in Gas Chromatography : Diethyl acylmalonates undergo thermal cleavage during gas chromatographic analysis, producing volatile fragments (H. Binder, K. Groke, 1972).

Mechanism of Action

Target of Action

Diethyl methylmalonate is a derivative of malonic acid and is a vital intermediate in the metabolism of fat and protein . It primarily targets the methylmalonyl-CoA mutase reaction , a crucial step in the metabolism of certain amino acids and odd-chain fatty acids .

Mode of Action

This compound interacts with its targets through a process known as alkylation . It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This interaction results in changes in the biochemical pathways involved in the metabolism of fat and protein .

Biochemical Pathways

This compound affects the propionate pathway , which is involved in the metabolism of certain essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . Abnormalities in this pathway can lead to a metabolic disease known as methylmalonic aciduria .

Pharmacokinetics

It’s known that the compound has a boiling point of 198-199 °c and a density of 1022 g/mL at 20 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The alkylation caused by this compound results in the formation of 2-(3-oxocyclohexyl)-2-cyclohexenone . This compound has been found to increase erythromycin A production by 250-300% when the medium is supplemented with 15 mM levels of this solvent .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of this compound in the medium can restore normal growth and pigmentation in certain strains of Saccharopolyspora erythraea . Furthermore, the compound’s efficacy and stability may be affected by factors such as temperature and pH, given its chemical properties .

Safety and Hazards

Diethyl methylmalonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Biochemical Analysis

Biochemical Properties

Diethyl methylmalonate is involved in various biochemical reactions. It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction involves the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

Cellular Effects

In cellular processes, this compound has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain . This suggests that this compound can influence cellular metabolism and gene expression.

Molecular Mechanism

Its reaction with 2-cyclohexenone suggests that it may interact with enzymes and other biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to its parent compound, methylmalonic acid. Methylmalonic acid is a by-product of certain metabolic processes, including the metabolism of essential amino acids like methionine, valine, threonine, and isoleucine . It’s also involved in the metabolism of propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain .

properties

IUPAC Name |

diethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060565 | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl methylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

609-08-5 | |

| Record name | Diethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD9S8CQN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diethyl methylmalonate?

A1: this compound has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers don't include specific spectroscopic data, they highlight its use in various reactions. Researchers often utilize techniques like NMR spectroscopy and mass spectrometry for characterization. For detailed spectroscopic information, consult spectral databases or conduct specific analyses.

Q3: What is the role of this compound in organic synthesis?

A4: this compound serves as a valuable reagent in various organic reactions, particularly in alkylation and condensation reactions. Its structure, featuring an active methylene group, enables its participation in reactions leading to the formation of carbon-carbon bonds. [, , , , , , ]

Q4: Can you provide specific examples of reactions involving this compound?

A5: Certainly! this compound is a key component in the synthesis of karanal, involving alkylation and reduction reactions. [] It also plays a crucial role in the Michael addition reaction with ethyl crotonate, contributing to our understanding of abnormal addition mechanisms. [] Additionally, it acts as a building block in synthesizing substituted nitroaromatic compounds via tandem Michael addition-vicarious nucleophilic substitution reactions. []

Q5: Are there any studies on the use of this compound in polymerization reactions?

A6: Yes, research demonstrates that palladium-catalyzed coupling polymerization of bromophenylallenes with sodium this compound yields soluble trisubstituted poly(phenylene-vinylene)s. This highlights its versatility in polymer chemistry. []

Q6: How does the structure of this compound influence its reactivity?

A7: The presence of the methyl group in this compound introduces steric hindrance, affecting its reactivity compared to diethyl malonate. Studies on the Michael addition reaction highlight this difference, with this compound exhibiting a greater propensity for rearrangement reactions. [, ]

Q7: Can you elaborate on the significance of these structural differences in reactivity?

A8: Absolutely. The distinct reactivity of this compound compared to diethyl malonate is crucial in understanding reaction pathways and predicting product outcomes. For instance, in the Michael addition to ethyl crotonate, this compound undergoes ethoxycarbonyl group migration, while diethyl malonate does not, illustrating the impact of the methyl substituent. [, ]

Q8: What about the safety and environmental considerations for this compound?

A8: While the provided research doesn't explicitly address SHE regulations or environmental impact, it's essential to handle all chemicals responsibly. Consulting safety data sheets and adhering to best practices for storage, handling, and disposal are crucial for ensuring safety and minimizing environmental impact.

Q9: How is this compound typically analyzed and quantified?

A11: Researchers often employ techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis and quantification of this compound. These methods enable separation and detection based on its physicochemical properties. []

Q10: What are some valuable resources for further research on this compound?

A10: For those interested in exploring this compound further, resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Scopus), and research supplier catalogs are invaluable. These platforms provide information on its properties, reported applications, and commercial availability.

Q11: Has this compound contributed to any significant discoveries or developments in chemistry?

A13: Research on this compound has contributed to our understanding of reaction mechanisms, particularly in the context of the Michael addition reaction. Its use in elucidating the "abnormal Michael reaction" has been instrumental in advancing the field of organic chemistry. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)